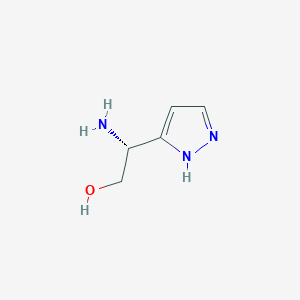
2-(3-Bromo-4-methylphenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromo-4-methylphenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
准备方法
The synthesis of 2-(3-Bromo-4-methylphenyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 3-bromo-4-methylbenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to achieve higher yields and purity.
化学反应分析
2-(3-Bromo-4-methylphenyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide or potassium fluoride.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride or sodium borohydride.
科学研究应用
2-(3-Bromo-4-methylphenyl)pyrrolidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of 2-(3-Bromo-4-methylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
2-(3-Bromo-4-methylphenyl)pyrrolidine can be compared with other similar compounds, such as:
2-(4-Bromo-3-methylphenyl)pyrrolidine: This compound has a similar structure but with the bromine and methyl groups positioned differently on the phenyl ring.
Pyrrolidinone Derivatives: These compounds share the pyrrolidine ring but have different substituents, leading to variations in their chemical and biological properties.
Pyrrolizines: These compounds contain a fused pyrrolidine ring system and exhibit different biological activities compared to pyrrolidines.
属性
分子式 |
C11H14BrN |
|---|---|
分子量 |
240.14 g/mol |
IUPAC 名称 |
2-(3-bromo-4-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14BrN/c1-8-4-5-9(7-10(8)12)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3 |
InChI 键 |
MZMAXJPUNFDTKC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C2CCCN2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


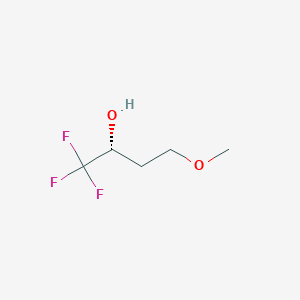
![3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)propan-1-ol](/img/structure/B13593355.png)

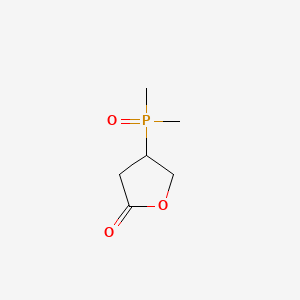
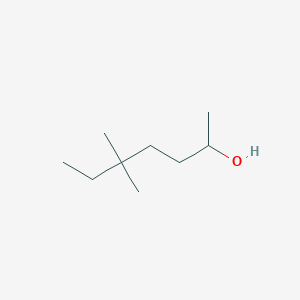
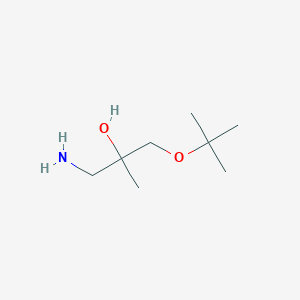
![2-{[(Tert-butoxy)carbonyl]amino}-6-oxaspiro[3.4]octane-2-carboxylicacid](/img/structure/B13593381.png)

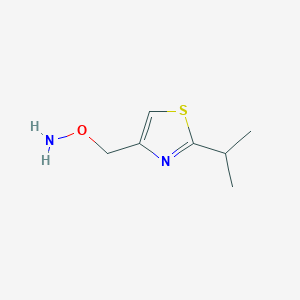
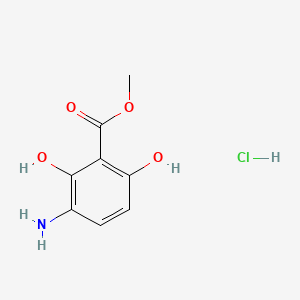
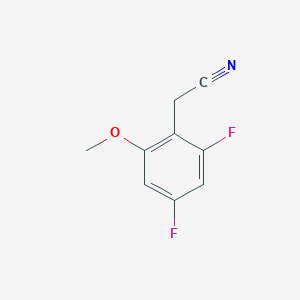
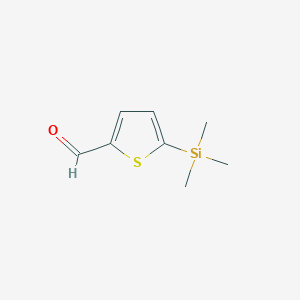
![4-Methyl-2-[(methylamino)methyl]phenol](/img/structure/B13593415.png)
